PF-956980 hydrate is a selective inhibitor of Janus kinase 3, a member of the Janus kinase family involved in cytokine signaling pathways. This compound has garnered attention for its potential therapeutic applications, particularly in treating autoimmune diseases and certain cancers. The molecular formula for PF-956980 hydrate is C18H26N6O, with a molecular weight of 342.4 g/mol. The compound is characterized by its unique pyrrolopyrimidine core structure, which contributes to its biological activity.
PF-956980 hydrate was initially developed as part of research efforts to identify potent inhibitors of Janus kinase 3, aiming to modulate immune responses. The synthesis and characterization of this compound have been documented in various scientific studies and patents, indicating its relevance in pharmacological research .
PF-956980 hydrate falls under the category of small molecule inhibitors, specifically targeting protein kinases. It is classified as a pyrrolopyrimidine derivative, which is a common scaffold in drug development due to its ability to interact with various biological targets.
The synthesis of PF-956980 involves several key steps:
The synthetic route requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and selectivity for the desired product. The use of HPLC for purification is critical in isolating PF-956980 hydrate from byproducts and unreacted materials.
PF-956980 hydrate has a complex molecular structure characterized by a pyrrolopyrimidine core with multiple functional groups attached. Its IUPAC name is [(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone.
PF-956980 undergoes several chemical reactions that can modify its structure and activity:
The reactivity of PF-956980 allows for the exploration of various analogs through substitution reactions, which can lead to compounds with improved potency or selectivity for Janus kinase 3.
PF-956980 exerts its pharmacological effects by selectively inhibiting Janus kinase 3. This inhibition disrupts the JAK-STAT signaling pathway, preventing the phosphorylation and activation of downstream signaling molecules responsible for cell proliferation and survival.
Upon binding to Janus kinase 3, PF-956980 blocks the enzyme's activity, thereby inhibiting cytokine-mediated signaling pathways that are crucial for immune responses. This mechanism underlies its potential therapeutic applications in autoimmune diseases and certain cancers .
PF-956980 hydrate is typically presented as a solid at room temperature. Its solubility profile indicates that it may have variable solubility depending on the solvent used and environmental conditions.
The compound's stability is influenced by factors such as pH and temperature. It has been shown to maintain integrity under physiological conditions, making it suitable for biological applications.
Studies have demonstrated that PF-956980 exhibits a high selectivity for Janus kinase 3 compared to other kinases, making it an attractive candidate for targeted therapies .
PF-956980 hydrate has significant potential in scientific research and therapeutic applications:
PF-956980 hydrate is a potent and selective inhibitor of Janus kinase 3 (JAK3), a cytoplasmic tyrosine kinase critical for cytokine receptor signaling in hematopoietic cells. Unlike ubiquitously expressed JAK1, JAK2, and TYK2, JAK3 is predominantly restricted to immune cells and associates exclusively with the common gamma chain (γc) of cytokine receptors (e.g., IL-2, IL-4, IL-7, IL-21). PF-956980 exploits a unique structural feature of JAK3—a cysteine residue at position 909 (Cys909) in the kinase domain’s ATP-binding pocket. This residue enables covalent binding of PF-956980’s electrophilic pharmacophore, conferring >50-fold selectivity over other JAK isoforms [3] [7].
Mechanistic Basis of Selectivity:
Table 1: Selectivity Profile of PF-956980 Hydrate
Kinase | Cysteine Residue (Position) | IC₅₀ (nM) | Cellular Function |
---|---|---|---|
JAK3 | Cys909 | 28 | Hematopoietic cytokine signaling |
JAK1 | Ser966 | >1,500 | Interferon response |
JAK2 | Ser939 | >1,500 | Erythropoietin signaling |
TYK2 | Ser974 | >1,500 | IL-12/IL-23 signaling |
This isoform selectivity underpins PF-956980’s therapeutic potential in hematologic malignancies while minimizing off-target immunosuppressive effects [3] [7].
The tumor microenvironment (TME) in chronic lymphocytic leukemia (CLL) and lymphomas secretes cytoprotective cytokines (e.g., IL-4, IL-6) that activate JAK3/STAT6 signaling, fostering drug resistance. PF-956980 hydrate disrupts this crosstalk by:
Reversal of Stroma-Mediated Chemoresistance:
Suppression of Survival Pathways:
Table 2: Impact of PF-956980 on Microenvironment-Induced Survival Factors
Cytoprotective Factor | Effect on Leukemia Cells | PF-956980 Intervention | Experimental Outcome |
---|---|---|---|
IL-4 (from T cells/BMSCs) | ↑ Bcl-xL/Mcl-1; ↓ drug sensitivity | Blocks JAK3/STAT6 axis | Restores fludarabine LC₅₀ to baseline |
Stromal contact | ↑ Integrin-mediated survival | Indirectly disrupts cytokine signaling | 70% ↓ viable CLL cells at 72h |
IFN-γ/TNF-α synergy | ↑ CXCL9/10/11 chemokines | Pan-JAK inhibition (PF analogs) | 90% ↓ chemokine secretion (ELISA) [5] |
These findings validate JAK3 inhibition as a strategy to overcome microenvironment-mediated chemoprotection in lymphoid malignancies [1] [3] [5].
While PF-956980 hydrate is designed for JAK3 selectivity, kinome-wide profiling reveals ancillary inhibition of tyrosine kinases regulating angiogenesis and stromal interactions:
Off-Target Kinase Modulation:
Functional Implications:
Table 3: Dual-Target Kinase Inhibition Profile
Kinase Target | IC₅₀ (nM) | Cellular Role | Relevance in Hematologic Malignancies |
---|---|---|---|
JAK3 | 28 | Cytokine signaling | Primary target for CLL/lymphoma |
PDGFRβ | 380 | Stromal adhesion | Disrupts tumor-microenvironment interactions |
FGFR1 | 420 | Angiogenesis | Minor role in lymphoma vascularization |
VEGFR2 | 650 | Endothelial survival | Potential impact on tumor vasculature |
Though clinically untested, this multi-kinase activity positions PF-956980 as a broad microenvironment-disrupting agent beyond pure JAK3 blockade [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: